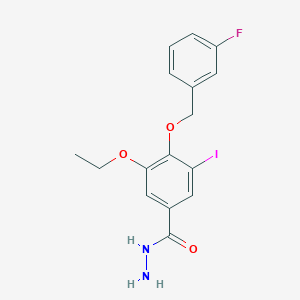
4,7-Diisopropoxy-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diisopropoxy-1,10-phenanthroline is an organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. This particular compound features isopropoxy groups at the 4 and 7 positions of the phenanthroline core, which significantly influences its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diisopropoxy-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Isopropoxylation: The phenanthroline core undergoes a reaction with isopropyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to introduce isopropoxy groups at the 4 and 7 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance sustainability.
化学反応の分析
Types of Reactions: 4,7-Diisopropoxy-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthroline-quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenanthroline derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Phenanthroline-quinone derivatives.
Reduction Products: Reduced phenanthroline derivatives.
Substitution Products: Derivatives with different functional groups replacing the isopropoxy groups.
科学的研究の応用
4,7-Diisopropoxy-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound can be used as a fluorescent probe in biological imaging to study cellular processes.
Medicine: Its metal complexes are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of sensors and materials with specific electronic and optical properties.
作用機序
The mechanism by which 4,7-Diisopropoxy-1,10-phenanthroline exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
Molecular Targets and Pathways:
Coordination Chemistry: The molecular target is the metal ion, and the pathway involves the formation of metal-ligand complexes.
Biological Imaging: The target is cellular components, and the pathway involves fluorescence emission upon binding to specific biomolecules.
Therapeutic Applications: The target can be cancer cells or microbial cells, and the pathway involves the interaction of the metal complex with cellular components, leading to cytotoxic or antimicrobial effects.
類似化合物との比較
4,7-Dihydroxy-1,10-phenanthroline: Features hydroxyl groups instead of isopropoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Contains methoxy groups instead of isopropoxy groups.
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
4,7-di(propan-2-yloxy)-1,10-phenanthroline |
InChI |
InChI=1S/C18H20N2O2/c1-11(2)21-15-7-9-19-17-13(15)5-6-14-16(22-12(3)4)8-10-20-18(14)17/h5-12H,1-4H3 |
InChIキー |
HQACCIBCHPCZNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
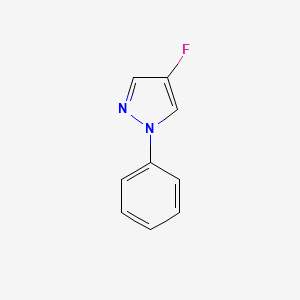
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
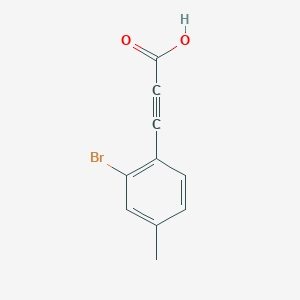
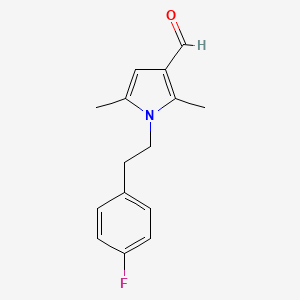
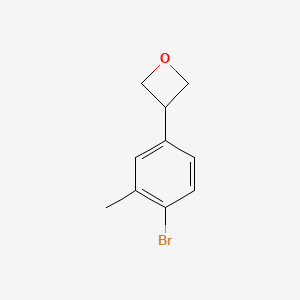
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
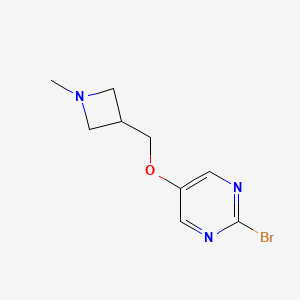
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)

![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
